DL-ALANINE (2-13C)
Description
Molecular Formula and Isotopic Labeling Configuration
The molecular formula of DL-Alanine (2-¹³C) is expressed as CH₃¹³CH(NH₂)COOH, reflecting the specific incorporation of carbon-13 at the alpha carbon position. This isotopic substitution results in a molecular weight of 90.09 grams per mole, representing an increase of one atomic mass unit compared to the natural abundance alanine. The isotopic purity of commercially available DL-Alanine (2-¹³C) typically reaches 99 atom percent carbon-13, ensuring high precision in analytical applications.
The structural configuration places the carbon-13 label at the chiral center of the molecule, directly attached to both the amino group and the carboxyl group. This positioning is particularly significant for nuclear magnetic resonance spectroscopy applications, as the labeled carbon serves as a direct probe for monitoring the molecule's behavior in various chemical and biological environments. The chemical purity of the compound typically exceeds 98 percent, with the material displaying characteristic properties including a decomposition temperature of approximately 289-291 degrees Celsius.
The isotopic labeling pattern creates distinct spectroscopic signatures that differentiate this compound from other alanine derivatives. The incorporation of carbon-13 at position two generates unique coupling patterns in both carbon-13 and proton nuclear magnetic resonance spectra, enabling researchers to distinguish between labeled and unlabeled species in complex mixtures. This characteristic proves essential for metabolic flux analysis and protein dynamics studies where tracking specific carbon atoms through biochemical pathways is required.
Properties
Molecular Weight |
90.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
DL-Alanine (2-13C) is extensively used as a metabolic tracer in studies investigating metabolic pathways and compartmentalization within cells. Its isotopic labeling allows researchers to trace the fate of alanine in biological systems, providing insights into metabolic flux and energy metabolism.
Case Study: Compartmentation of Metabolism
A study utilized [2-13C]alanine to probe compartmentation in superfused cerebral slices. The researchers found that alanine metabolism was compartmentalized, revealing insights into how different cellular environments affect metabolic processes. The use of isotopically labeled alanine enabled precise tracking of metabolic pathways and the identification of specific enzymatic activities involved in alanine catabolism .
| Study Focus | Methodology | Findings |
|---|---|---|
| Compartmentation of metabolism | Superfused cerebral slices with [2-13C]alanine | Revealed compartmentalization of alanine metabolism, indicating distinct metabolic environments within cells |
NMR Spectroscopy
The compound is widely used in Nuclear Magnetic Resonance (NMR) spectroscopy due to its ability to enhance the resolution of metabolic profiles in biological samples. The incorporation of 13C isotopes allows for detailed analysis of metabolic pathways, especially in complex mixtures.
Application in NMR
DL-Alanine (2-13C) serves as an effective NMR solvent and probe. Its unique chemical shifts provide critical information about the molecular environment and interactions within biological systems. This application is particularly relevant in studies focusing on protein dynamics and interactions, where understanding the conformational changes is essential .
| Application | Details |
|---|---|
| NMR Solvent/Probe | Enhances resolution in metabolic profiling; useful for studying protein dynamics and interactions |
Clinical Research
In clinical settings, DL-Alanine (2-13C) has been employed to investigate various physiological conditions and diseases. Its role as a non-invasive imaging agent through hyperpolarized carbon-13 MRI has opened new avenues for real-time monitoring of tissue metabolism.
Case Study: Hyperpolarized Carbon-13 MRI
Research has demonstrated that hyperpolarized carbon-13 MRI using DL-Alanine (2-13C) can effectively visualize metabolic changes in tumors and other pathological tissues. This technique allows clinicians to assess tumor metabolism non-invasively, potentially leading to improved diagnostic capabilities and treatment monitoring .
| Clinical Focus | Technique | Outcomes |
|---|---|---|
| Tumor metabolism assessment | Hyperpolarized carbon-13 MRI | Enables real-time visualization of metabolic changes in tumors |
Chelation Studies
DL-Alanine (2-13C) has also been investigated for its chelation properties with transition metals such as Cu(II), Zn(II), and Cd(II). These studies are crucial for understanding metal ion interactions with biomolecules, which can have implications for both environmental science and biochemistry .
Research Insights
The chelation capability of DL-Alanine (2-13C) provides insights into how amino acids can influence metal ion availability and toxicity in biological systems. This aspect is particularly relevant for studies focused on metal-induced oxidative stress and cellular damage.
| Research Area | Focus | Significance |
|---|---|---|
| Chelation Studies | Interaction with transition metals | Important for understanding metal ion toxicity and bioavailability |
Chemical Reactions Analysis
Chemical Reactions of DL-Alanine (2-13C)
DL-Alanine (2-13C) participates in several key chemical reactions typical for amino acids, including transamination , decarboxylation , and oxidation reactions.
Transamination
Transamination is a crucial reaction where DL-alanine donates its amino group to alpha-keto acids, forming new amino acids. This reaction is facilitated by enzymes such as transaminases, which play a significant role in amino acid metabolism.
Decarboxylation
Decarboxylation involves the removal of a carboxyl group, leading to the formation of amines. For DL-alanine, this reaction typically produces ethylamine or other amine derivatives, depending on the reaction conditions and substrates involved.
Oxidation Reactions
DL-Alanine can undergo oxidation reactions, often catalyzed by oxidizing agents such as N-bromosuccinimide (NBS). The oxidation process involves the cleavage of N-H and C-H bonds, resulting in products like carbon dioxide and ammonia. The kinetics of these reactions have been studied extensively, revealing that the presence of protons can inhibit the oxidation rate by affecting the equilibrium between reactive species .
Metabolic Pathways Involving DL-Alanine (2-13C)
DL-Alanine plays a significant role in various metabolic pathways, notably the glucose-alanine cycle and peptidoglycan synthesis .
Glucose-Alanine Cycle
In this cycle, alanine is synthesized from pyruvate via transamination reactions. This pathway is essential for transporting nitrogen from muscle to liver and maintaining energy homeostasis during fasting states. Studies have shown that alanine can serve as a substrate for gluconeogenesis, contributing to glucose production in hepatocytes .
Table 2: Key Metabolic Pathways Involving DL-Alanine (2-13C)
| Pathway | Description |
|---|---|
| Glucose-Alanine Cycle | Transports nitrogen from muscle to liver; alanine synthesized from pyruvate |
| Peptidoglycan Synthesis | D-alanine is essential for bacterial cell wall synthesis |
Research Findings on DL-Alanine (2-13C)
Recent studies utilizing carbon-13 NMR have provided insights into the metabolism of DL-alanine under various physiological conditions. For instance, research has demonstrated that the presence of beta-hydroxybutyrate influences the flux through pyruvate kinase in hepatocytes, affecting gluconeogenic pathways .
Additionally, studies on hyperpolarized [2-13C]pyruvate have shown its potential in cancer research by tracking metabolic changes associated with tumor metabolism .
Comparison with Similar Compounds
Solubility and Thermodynamic Properties
The racemic DL-alanine exhibits lower solubility at lower temperatures compared to the pure D-enantiomer. For example, at 25°C, the solubility of D-alanine is ~16.7 g/100 g H₂O, while DL-alanine dissolves ~12.7 g/100 g H₂O. The heat of solution (ΔH) for DL-alanine is also higher (−4.2 kcal/mol vs. −3.5 kcal/mol for D-alanine), reflecting differences in crystal lattice stability .
Table 1: Solubility and Thermodynamic Properties
| Property | D-Alanine | DL-Alanine |
|---|---|---|
| Solubility (25°C, g/100 g H₂O) | 16.7 | 12.7 |
| ΔH (kcal/mol) | −3.5 | −4.2 |
Spectroscopic Differentiation
Terahertz time-domain spectroscopy (THz-TDS) reveals distinct absorption bands for L-, D-, and DL-alanine. For instance, DL-alanine shows peaks at 18, 44, and 72 cm⁻¹, while L-alanine exhibits bands at 22, 53, and 82 cm⁻¹. These differences arise from variations in crystal packing and hydrogen-bonding networks .
Table 2: THz Absorption Peaks (cm⁻¹)
| Compound | Peak 1 | Peak 2 | Peak 3 |
|---|---|---|---|
| L-Alanine | 22 | 53 | 82 |
| D-Alanine | 22 | 53 | 82 |
| DL-Alanine | 18 | 44 | 72 |
Gustatory Responses
In rodents, high concentrations of DL-alanine (>100 mM) are rejected, whereas low concentrations are selected. This contrasts with L-alanine, which is generally preferred, highlighting stereospecific taste receptor interactions .
Comparison with Racemic Amino Acids
Enantioseparation Challenges
DL-Alanine, as a racemic compound, requires specialized techniques like chiral chromatography or enantioselective adsorbents for separation. For example, phosphoramide-based nanocomposites achieve direct enantioseparation of DL-alanine, unlike enantiopure amino acids .
Piezoelectric Performance
DL-Alanine exhibits superior piezoelectric output (0.8 V under compression) compared to enantiopure L-alanine (0.4 V) and other amino acids like glycine. This is attributed to its unique crystal morphology, where the c-axis alignment in PVA composites enhances strain-induced polarization .
Table 3: Piezoelectric Voltage Output
| Compound | Voltage Output (V) |
|---|---|
| DL-Alanine | 0.8 |
| L-Alanine | 0.4 |
| Glycine | 0.3 |
Comparison with Structurally Similar Amino Acids
Antiketogenic Activity
DL-Alanine shows antiketogenic activity comparable to glycine and glucose. In rat studies, blood acetone levels decreased similarly for all three compounds (control: 56 mg%; glucose: 20 mg%; glycine: 22 mg%; DL-alanine: 19 mg%) .
Table 4: Antiketogenic Effects
| Compound | Blood Acetone (mg%) |
|---|---|
| Control | 56 |
| Glucose | 20 |
| Glycine | 22 |
| DL-Alanine | 19 |
Coordination Chemistry
In copper(II) complexes, DL-alanine forms distorted square-pyramidal geometries similar to glycine and L-threonine. However, steric effects from the methyl group in alanine influence ligand stability and redox properties .
Preparation Methods
Multi-step Synthesis from Acetic-2-^13C Acid
A classical and well-documented approach to prepare DL-Alanine labeled at the 2-position with ^13C involves a multi-step chemical synthesis starting from acetic acid labeled at the 2-position (acetic-2-^13C acid). This method was described in detail by Vernon N. Kerr and Donald G. Ott (1977) with the following key steps:
- Starting Material: Acetic-2-^13C acid is converted through a series of reactions into 2-bromopropionic acid labeled at carbons 2 and 3.
- Ammonolysis: The 2-bromopropionic-2,3-^13C2 acid intermediate is reacted with concentrated ammonium hydroxide to form DL-Alanine-2,3-^13C2.
- Isolation and Purification: The product is crystallized from methyl alcohol, yielding DL-Alanine with isotopic labeling at the 2 and 3 positions.
- Optical Resolution (Optional): The DL mixture can be converted into N-acetyl derivatives and enzymatically hydrolyzed to isolate optically pure L- or D-alanine isotopomers.
- The overall yield for optically active alanine derivatives is approximately 37-38%.
- The final DL-Alanine-2,3-^13C2 product typically sublimes at around 250°C and can be purified by recrystallization.
Reaction Conditions Summary:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of acetic acid | Reaction with bromine reagents | Not specified | Prepares 2-bromopropionic acid |
| Ammonolysis | Addition to cold concentrated NH4OH | ~71 | Forms DL-Alanine-2,3-^13C2 |
| Crystallization | From cold methyl alcohol | High | Purification step |
| Acetylation & enzymatic hydrolysis | Heating with acetic anhydride, enzymatic treatment | ~37-38 | For optical isomer separation |
This method provides a robust route to specifically labeled DL-Alanine, suitable for research requiring stable isotope tracers.
Alternative Chemical Synthesis Routes
Strecker Synthesis Adapted for ^13C Labeling
Another chemical approach involves the Strecker synthesis, a classical method for amino acid synthesis, adapted to incorporate the ^13C isotope at the alpha-carbon:
- Process: The Strecker reaction involves condensation of an aldehyde (formyl-^13C labeled) with ammonia and hydrogen cyanide to form an aminonitrile intermediate.
- Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the corresponding amino acid, DL-Alanine labeled at the 2-position.
- Advantages: This method allows for the direct introduction of the ^13C label into the alpha-carbon position.
- Considerations: Requires careful handling of toxic reagents (hydrogen cyanide) and optimization of reaction conditions for isotope retention.
This pathway is often used when starting materials labeled at the aldehyde carbon are available and is suitable for producing DL-Alanine-2-^13C in moderate to good yields.
Biosynthetic and Fermentation Methods
While chemical synthesis dominates, biosynthetic methods have been explored for isotope incorporation:
- Microbial Fermentation: Microorganisms such as bacteria can be cultured in media containing ^13C-labeled precursors (e.g., ^13C-labeled glucose or pyruvate).
- Metabolic Incorporation: The microbes metabolize the labeled substrates and incorporate the ^13C isotope into amino acids including alanine.
- Optimization: Parameters such as pH, temperature, nutrient concentration, and fermentation time are optimized to maximize yield and isotopic enrichment.
- Isolation: After fermentation, DL-Alanine-2-^13C is extracted and purified from the culture medium.
Although less common for large-scale production due to complexity and cost, biosynthetic methods offer a more "natural" labeling approach and can be advantageous for certain biological studies.
Summary Table of Key Preparation Methods
| Method | Starting Material(s) | Key Steps | Yield (%) | Notes |
|---|---|---|---|---|
| Multi-step chemical synthesis | Acetic-2-^13C acid | Bromination → Ammonolysis → Purification | ~37-71 (varies by step) | Well-established, high purity |
| Strecker synthesis | Formyl-^13C aldehyde, NH3, HCN | Aminonitrile formation → Hydrolysis | Moderate | Direct alpha-carbon labeling |
| Biosynthetic fermentation | ^13C-labeled glucose or pyruvate | Microbial culture → Metabolic incorporation | Variable | Natural labeling, complex purification |
| Stock solution preparation | DL-Alanine-2-^13C | Dissolution in water/DMSO, sonication | N/A | For research use and in vivo studies |
Q & A
Q. What is the role of ¹³C-labeled DL-alanine in metabolic pathway studies?
DL-Alanine (2-¹³C) is critical for tracing nitrogen and carbon transport in the glucose-alanine cycle, which shuttles metabolites between tissues and the liver. Isotopic labeling enables precise tracking via ¹³C NMR or mass spectrometry (MS). For example, deuterated analogs (e.g., DL-alanine-d₄) enhance resolution in MS-based metabolic flux analysis .
- Methodological Tip : Design pulse-chase experiments with labeled DL-alanine in hepatocyte or muscle cell cultures. Use LC-MS/MS to quantify isotopic enrichment in intermediates like pyruvate or urea.
Q. How is DL-alanine utilized in nanoparticle synthesis?
DL-Alanine acts as a reducing and capping agent in silver nanoparticle (AgNP) synthesis. Its amino and carboxyl groups stabilize Ag⁺ ions during reduction, controlling particle size and morphology.
Q. What methodologies are used to study DL-alanine’s chelation of transition metals?
DL-Alanine binds Cu(II), Zn(II), and Cd(II) through its amino and carboxyl groups. Techniques include:
- UV-Vis Spectroscopy : Measure shifts in absorption peaks (e.g., Cu²⁺-alanine complexes at ~600 nm).
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry .
Advanced Research Questions
Q. How can 2-¹³C labeling resolve isotopic tracing challenges in protein turnover studies?
The 2-¹³C position in DL-alanine is retained during transamination, making it ideal for tracking amino acid incorporation into proteins.
Q. How do electrolyte solutions affect DL-alanine solubility, and what implications does this have for crystallization studies?
DL-Alanine exhibits anion-dependent solubility :
| Salt | Effect on Solubility (vs. Water) | Mechanism |
|---|---|---|
| KF | ↑ (salting-in) | Disruption of hydration shells |
| NaF | ↓ (salting-out) | Enhanced ion pairing |
| NH₄Cl | ↓ | Competitive H-bonding with NH₄⁺ |
- Method : Use dynamic light scattering (DLS) to monitor aggregation in electrolyte solutions. Validate with cryo-TEM for mesoscale structure analysis .
Q. Can terahertz spectroscopy distinguish DL-alanine enantiomers in crystallographic studies?
THz time-domain spectroscopy (THz-TDS) detects enantiomer-specific absorption bands between 10–90 cm⁻¹. DL-alanine (racemic) shows distinct peaks vs. L- or D-forms due to crystal lattice differences.
Q. What advanced material properties arise from DL-alanine in hybrid compounds?
DL-Alanine-functionalized arsenotungstates exhibit photochromism (color shift under UV) and proton conduction (σ = 10⁻³ S/cm at 80°C).
Q. How do mesoscale structures in DL-alanine solutions influence crystal nucleation?
Supersaturated DL-alanine solutions form solute-rich clusters (~100–500 nm) detected via nanoparticle tracking analysis (NTA) . These clusters act as nucleation precursors.
- Key Finding : Cluster size correlates with nucleation rate (J) as per classical nucleation theory. Adjust pH and temperature to modulate cluster dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
